3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride typically involves the reaction of 3-ethylpentan-1-amine with o-tolyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride include other substituted amines and their hydrochloride salts. These compounds share similar chemical properties but differ in their specific substituents, which can affect their reactivity and applications. Examples of similar compounds include:
- 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
- 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride
Properties
IUPAC Name |
3-ethyl-1-(2-methylphenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-9-7-6-8-11(13)3;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQDUBMGYCGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC=C1C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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